molecular formula C14H16N4OS B2987672 N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide CAS No. 2415582-23-7

N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide

Cat. No. B2987672
CAS RN: 2415582-23-7
M. Wt: 288.37
InChI Key: HXNWGFZLPLVQPP-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidines are a class of chemical compounds that have diverse biological activities . They are structural analogs of purines and are important in medicinal chemistry . The compound you mentioned seems to be a derivative of thieno[3,2-d]pyrimidine, with additional azetidin and cyclobutanecarboxamide groups.

Future Directions

Thieno[3,2-d]pyrimidines and their derivatives are of interest in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the biological activities of new derivatives, including “N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide”, and developing effective synthesis methods for these compounds.

properties

IUPAC Name

N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-14(9-2-1-3-9)17-10-6-18(7-10)13-12-11(4-5-20-12)15-8-16-13/h4-5,8-10H,1-3,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNWGFZLPLVQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide

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